![molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1](/img/structure/B11877281.png)
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- typically involves the reaction of 9H-purin-6-amine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The chloro group in the 2-chloroethoxy methyl moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purines.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The presence of the 2-chloroethoxy methyl group can enhance its binding affinity and specificity for certain targets. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-9H-purin-6-amine: This compound lacks the 2-chloroethoxy methyl group, which can affect its chemical properties and applications.
9-benzyl-9H-purin-6-amine: The presence of a benzyl group instead of a 2-chloroethoxy methyl group can lead to different biological activities and uses.
9H-Purin-6-amine, N,N,9-trimethyl-:
Uniqueness
The unique feature of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is the presence of the 2-chloroethoxy methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, particularly in the development of new drugs and materials.
Propiedades
Número CAS |
56004-32-1 |
|---|---|
Fórmula molecular |
C8H10ClN5O |
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
9-(2-chloroethoxymethyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12) |
Clave InChI |
IXWIERFWDKIYOH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)COCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)




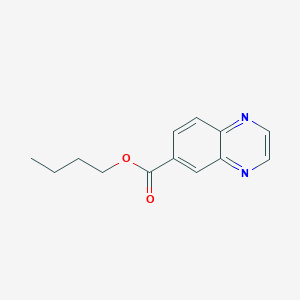
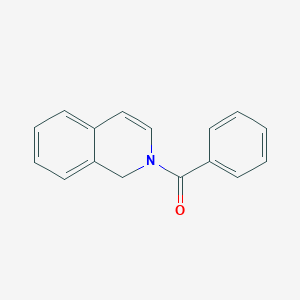
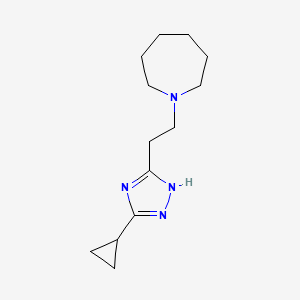

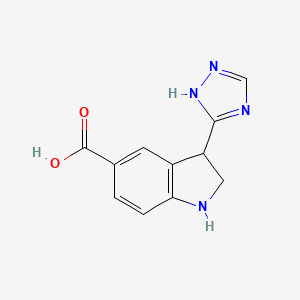
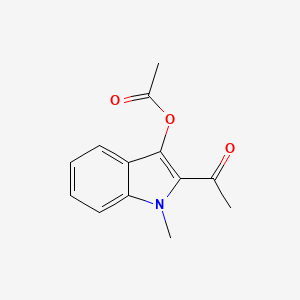
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)


